2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE
Overview
Description
2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE is a complex organic compound belonging to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a bromophenyl group, a diphenyl group, and an imidazo-thiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-bromobenzaldehyde with 5,6-diphenylimidazo[2,1-b][1,3]thiazole-3(2H)-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones, forming new imidazo-thiazole derivatives.
Scientific Research Applications
2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
2-[(E)-1-(2-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE can be compared with other imidazo-thiazole derivatives, such as:
2-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE: Similar structure but with a bromine atom at the para position of the phenyl group.
2-[(E)-1-(2-CHLOROPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.
2-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]-5,6-DIPHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3(2H)-ONE: Features a methoxy group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2E)-2-[(2-bromophenyl)methylidene]-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN2OS/c25-19-14-8-7-13-18(19)15-20-23(28)27-22(17-11-5-2-6-12-17)21(26-24(27)29-20)16-9-3-1-4-10-16/h1-15H/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQLONDMSWQZET-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)C(=CC4=CC=CC=C4Br)SC3=N2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N3C(=O)/C(=C\C4=CC=CC=C4Br)/SC3=N2)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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